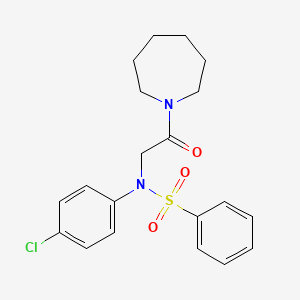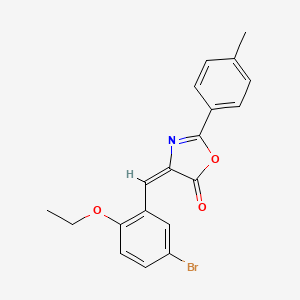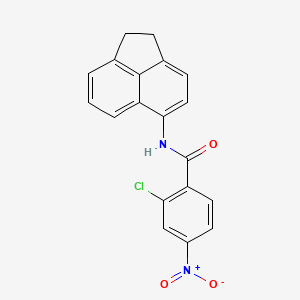
N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(4-chloro-phenyl)-benzenesulfonamide
Descripción general
Descripción
N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(4-chloro-phenyl)-benzenesulfonamide, also known as AC-42, is a small molecule that has gained attention in the scientific community due to its potential use in the treatment of various diseases. AC-42 is a sulfonamide derivative that has shown promising results in preclinical studies as an inhibitor of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Aplicaciones Científicas De Investigación
N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(4-chloro-phenyl)-benzenesulfonamide has been studied extensively for its potential use in the treatment of various diseases, including epilepsy, neuropathic pain, and multiple sclerosis. In preclinical studies, this compound has been shown to be a potent inhibitor of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. By blocking these channels, this compound has the potential to reduce neuronal excitability and provide therapeutic benefits in diseases that involve hyperexcitability of neurons.
Mecanismo De Acción
N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(4-chloro-phenyl)-benzenesulfonamide acts as a selective inhibitor of voltage-gated sodium channels, specifically targeting the Nav1.1 and Nav1.6 subtypes. By binding to the channel's pore region, this compound prevents the influx of sodium ions into the cell, thereby reducing the depolarization of the membrane potential and the propagation of action potentials. This mechanism of action is similar to that of other sodium channel blockers such as carbamazepine and phenytoin, which are used clinically to treat epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
In addition to its effects on neuronal excitability, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to increase the expression of the glial cell line-derived neurotrophic factor (GDNF), which is involved in the survival and differentiation of neurons. This compound has also been shown to increase the expression of the potassium channel Kv1.1, which is involved in the regulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(4-chloro-phenyl)-benzenesulfonamide is its selectivity for Nav1.1 and Nav1.6 channels, which allows for more targeted effects on neuronal excitability. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its potential for off-target effects, as it has been shown to interact with other ion channels and transporters. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Direcciones Futuras
There are several future directions for the study of N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(4-chloro-phenyl)-benzenesulfonamide. One area of interest is the potential use of this compound in the treatment of epilepsy, as it has shown promising results in preclinical studies. Another area of interest is the use of this compound in combination with other drugs, such as antiepileptic drugs or opioids, to enhance their therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, and to investigate its potential use in other diseases such as neuropathic pain and multiple sclerosis.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule that has shown promising results in preclinical studies as an inhibitor of voltage-gated sodium channels. This compound has potential applications in the treatment of various diseases, including epilepsy, neuropathic pain, and multiple sclerosis. While further studies are needed to determine the safety and efficacy of this compound in clinical trials, it represents a promising avenue for the development of new therapeutics.
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c21-17-10-12-18(13-11-17)23(27(25,26)19-8-4-3-5-9-19)16-20(24)22-14-6-1-2-7-15-22/h3-5,8-13H,1-2,6-7,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVJPBZADKGNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3549421.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3549425.png)
![N-(4-{5-[(2-chloro-6-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B3549427.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]acetamide](/img/structure/B3549435.png)

![N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}butanamide](/img/structure/B3549445.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)-N~1~-(2-furylmethyl)glycinamide](/img/structure/B3549447.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3549449.png)
![5-(2,4-dichlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B3549458.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3549498.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide](/img/structure/B3549500.png)
![N-(diphenylmethyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549507.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3549512.png)